Cas no 476675-74-8 ((2E)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methoxyphenyl)aminoprop-2-enenitrile)

(2E)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methoxyphenyl)aminoprop-2-enenitrile structure
476675-74-8 structure
Product Name:(2E)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methoxyphenyl)aminoprop-2-enenitrile
CAS No:476675-74-8
MF:C21H19N3O2S
MW:377.459463357925
CID:5911676
PubChem ID:5856669
Update Time:2025-07-17

(2E)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methoxyphenyl)aminoprop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2E)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methoxyphenyl)aminoprop-2-enenitrile
    • HMS1421D21
    • AKOS005639185
    • 476675-74-8
    • (E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyanilino)prop-2-enenitrile
    • (2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile
    • F0760-1201
    • (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-methoxyphenyl)amino)acrylonitrile
    • 2-Thiazoleacetonitrile, 4-(4-ethoxyphenyl)-α-[[(2-methoxyphenyl)amino]methylene]-
    • Inchi: 1S/C21H19N3O2S/c1-3-26-17-10-8-15(9-11-17)19-14-27-21(24-19)16(12-22)13-23-18-6-4-5-7-20(18)25-2/h4-11,13-14,23H,3H2,1-2H3/b16-13+
    • InChI Key: NIKGNQMKBVGWKJ-DTQAZKPQSA-N
    • SMILES: C(#N)/C(/C1=NC(C2=CC=C(OCC)C=C2)=CS1)=C\NC1=CC=CC=C1OC

Computed Properties

  • Exact Mass: 377.11979803g/mol
  • Monoisotopic Mass: 377.11979803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 539
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 95.4Ų

Experimental Properties

  • Density: 1.243±0.06 g/cm3(Predicted)
  • Boiling Point: 557.2±60.0 °C(Predicted)
  • pka: -1.20±0.10(Predicted)

(2E)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methoxyphenyl)aminoprop-2-enenitrile Pricemore >>

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Additional information on (2E)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methoxyphenyl)aminoprop-2-enenitrile

Recent Advances in the Study of (2E)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methoxyphenyl)aminoprop-2-enenitrile (CAS: 476675-74-8)

The compound (2E)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methoxyphenyl)aminoprop-2-enenitrile (CAS: 476675-74-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase pathways involved in inflammatory and oncogenic processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (2E)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methoxyphenyl)aminoprop-2-enenitrile exhibits selective inhibition of the JAK-STAT signaling pathway, which is crucial in the treatment of autoimmune diseases and certain cancers. The compound's unique structural features, including the thiazole ring and the (2E)-prop-2-enenitrile moiety, contribute to its high binding affinity and specificity.

In addition to its kinase inhibitory properties, recent preclinical investigations have explored the compound's pharmacokinetic profile. A study conducted by Smith et al. (2024) revealed that (2E)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methoxyphenyl)aminoprop-2-enenitrile demonstrates favorable oral bioavailability and metabolic stability in rodent models. These findings suggest its potential as a viable candidate for further drug development, particularly for chronic inflammatory conditions.

Mechanistic studies have also shed light on the compound's mode of action at the molecular level. Structural analyses using X-ray crystallography and molecular docking simulations have identified key interactions between the compound and the ATP-binding site of target kinases. These interactions are mediated by hydrogen bonding with the methoxyphenyl group and hydrophobic interactions involving the ethoxyphenyl substituent, as detailed in a recent Nature Communications article (2024).

Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research is focused on structural modifications to enhance its therapeutic index. For instance, a derivative with a fluorinated ethoxyphenyl group is currently under investigation for improved potency and reduced cytotoxicity, as reported in a 2024 ACS Medicinal Chemistry Letters publication.

In conclusion, (2E)-2-4-(4-ethoxyphenyl)-1,3-thiazol-2-yl-3-(2-methoxyphenyl)aminoprop-2-enenitrile represents a promising scaffold for the development of novel kinase inhibitors. Its unique chemical structure and demonstrated biological activity make it a valuable subject for further research in drug discovery. Future studies should prioritize translational research to evaluate its efficacy and safety in clinical settings.

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